molecular formula C12H15NO3S B6454787 methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate CAS No. 2549050-61-3

methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate

Cat. No.: B6454787
CAS No.: 2549050-61-3
M. Wt: 253.32 g/mol
InChI Key: FCWNOXOKSVTSFK-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate typically involves the reaction of a thiophene derivative with a pyrrolidine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the thiophene derivative is coupled with a pyrrolidine derivative under specific conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the thiophene ring.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetyl-5-methylthiophene and 2,3,4-trisubstituted thiophenes share structural similarities with methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate.

    Pyrrolidine derivatives: Compounds such as N-methylpyrrolidine and 3-carboxypyrrolidine are structurally related.

Uniqueness

This compound is unique due to the combination of the thiophene and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-16-12(15)9-7-11(14)13(8-9)5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNOXOKSVTSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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